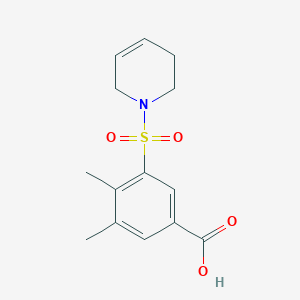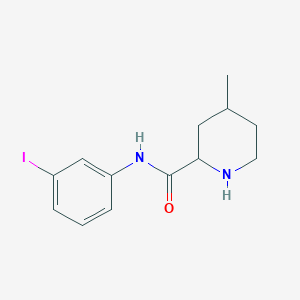
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid is also known as CPP-115. It is a compound that has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and depression. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy. However, CPP-115 has been shown to be more potent and have fewer side effects than vigabatrin.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine, norepinephrine, and serotonin. CPP-115 has also been shown to increase the levels of certain hormones, such as corticotropin-releasing hormone (CRH), which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP-115 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using CPP-115 is that it is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 as a treatment for drug addiction. Another area of interest is the potential use of CPP-115 as a treatment for depression. Additionally, there is ongoing research on the long-term effects of CPP-115 on the brain and body, as well as the potential for CPP-115 to interact with other medications. Overall, CPP-115 shows great promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential.
Synthesemethoden
CPP-115 can be synthesized through a multi-step process from readily available starting materials. The synthesis involves the reaction of cyclopentanone with methylamine, followed by a series of reactions with various reagents to produce the final product. The synthesis of CPP-115 has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential as a treatment for various neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures in animal models of epilepsy. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. Additionally, CPP-115 has been shown to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-6-7-14(11(8-9)13(16)17)12(15)10-4-2-3-5-10/h9-11H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJTLYSRDRUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)
![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)

![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)